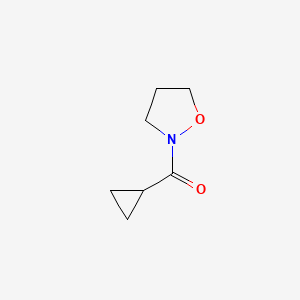
RCS-4 N-(5-Hydroxypentyl)-Metabolit
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RCS-4 N-(5-Hydroxypentyl)-Metabolit ist ein synthetischer Cannabinoid-Metabolit. Strukturell ähnelt er bestimmten JWH-Verbindungen, die synthetische Cannabinoide sind, die in Kräutermischungen verwendet werden, um Cannabis nachzuahmen . Dieser Metabolit ist ein potenzielles Nebenprodukt von RCS-4, einem synthetischen Cannabinoid, das in Kräutermischungen identifiziert wurde . Er wurde im menschlichen Urin nach dem Rauchen von RCS-4 nachgewiesen, was seine Rolle im Stoffwechselweg dieses synthetischen Cannabinoids zeigt .
Präparationsmethoden
Synthetische Routen und Reaktionsbedingungen
Die Synthese von this compound beinhaltet die Hydroxylierung der Pentylkette von RCS-4. Die Reaktion erfordert typischerweise spezifische Bedingungen, einschließlich der Verwendung geeigneter Lösungsmittel und Katalysatoren, um den Hydroxylierungsprozess zu erleichtern . Die detaillierte Syntheseroute kann mehrere Schritte umfassen, darunter den Schutz und die Entschützung funktioneller Gruppen, um die gewünschte Hydroxylierung zu erreichen.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound würde wahrscheinlich ähnlichen Syntheserouten wie die Laborsynthese folgen, jedoch in größerem Maßstab. Dies würde die Optimierung der Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und die Umweltbelastung zu minimieren. Die Verwendung von Durchflussreaktoren und anderen fortschrittlichen industriellen Techniken könnte eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern .
Wissenschaftliche Forschungsanwendungen
RCS-4 N-(5-Hydroxypentyl)-Metabolit hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Forensische Chemie und Toxikologie: Als analytischer Referenzstandard für den Nachweis und die Quantifizierung synthetischer Cannabinoide in biologischen Proben verwendet.
Pharmakologie: Studiert, um die Stoffwechselwege und die Pharmakokinetik synthetischer Cannabinoide zu verstehen.
Medizinische Chemie: Untersucht auf potenzielle therapeutische Anwendungen und zur Entwicklung neuer synthetischer Cannabinoide mit verbesserten Sicherheitsprofilen.
Analytische Chemie: In der Massenspektrometrie und anderen analytischen Techniken verwendet, um synthetische Cannabinoide und ihre Metaboliten zu identifizieren und zu quantifizieren.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit Cannabinoid-Rezeptoren im Körper. Es wird vermutet, dass er seine Wirkungen durch Bindung an die Cannabinoid-Rezeptoren, insbesondere die CB1- und CB2-Rezeptoren, die Teil des Endocannabinoid-Systems sind, ausübt . Diese Bindung führt zur Aktivierung verschiedener Signalwege, was zur Modulation der Neurotransmitterfreisetzung und anderer physiologischer Wirkungen führt .
Wirkmechanismus
Target of Action
RCS-4 N-(5-hydroxypentyl) metabolite is structurally similar to certain JWH compounds, which are synthetic cannabinoids . These compounds are designed to mimic the effects of cannabis and are known to target the cannabinoid receptors in the body .
Mode of Action
It is known that synthetic cannabinoids like rcs-4 interact with the cannabinoid receptors, particularly cb1 and cb2 . The interaction with these receptors can lead to a variety of physiological effects, including changes in mood, perception, and appetite .
Biochemical Pathways
The biochemical pathways affected by RCS-4 N-(5-hydroxypentyl) metabolite are likely to be similar to those affected by other synthetic cannabinoids. These can include the endocannabinoid system, which plays a role in a wide range of physiological processes, including pain sensation, mood, and memory .
Pharmacokinetics
It is known that this metabolite is almost completely glucuroconjugated in urine samples, requiring enzymolysis of the sample before analysis . This suggests that the compound may undergo extensive metabolism in the body, which could affect its bioavailability.
Result of Action
The molecular and cellular effects of RCS-4 N-(5-hydroxypentyl) metabolite’s action are likely to be diverse, given the wide range of physiological processes regulated by the cannabinoid receptors . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of RCS-4 N-(5-hydroxypentyl) metabolite. For example, factors such as the presence of other substances, the pH of the environment, and the temperature can affect the compound’s stability and its interaction with its targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of RCS-4 N-(5-hydroxypentyl) metabolite involves the hydroxylation of the pentyl chain of RCS-4. The reaction typically requires specific conditions, including the use of appropriate solvents and catalysts to facilitate the hydroxylation process . The detailed synthetic route may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired hydroxylation.
Industrial Production Methods
Industrial production of RCS-4 N-(5-hydroxypentyl) metabolite would likely follow similar synthetic routes as laboratory synthesis but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced industrial techniques could be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Arten von Reaktionen
RCS-4 N-(5-Hydroxypentyl)-Metabolit unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann weiter oxidiert werden, um Ketone oder Carbonsäuren zu bilden.
Reduktion: Die Hydroxylgruppe kann reduziert werden, um Alkane zu bilden.
Substitution: Die Hydroxylgruppe kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.
Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Alkylhalogenide und Säurechloride.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Bildung von Alkanen.
Substitution: Bildung verschiedener substituierter Derivate, abhängig von den verwendeten Reagenzien.
Vergleich Mit ähnlichen Verbindungen
RCS-4 N-(5-Hydroxypentyl)-Metabolit ähnelt anderen synthetischen Cannabinoid-Metaboliten, wie zum Beispiel:
JWH-018 N-(5-Hydroxypentyl)-Metabolit: Ein weiterer synthetischer Cannabinoid-Metabolit mit einer ähnlichen Struktur und einem ähnlichen Stoffwechselweg.
AM-2201 N-(5-Hydroxypentyl)-Metabolit: Ein Metabolit eines anderen synthetischen Cannabinoids mit ähnlichen Eigenschaften.
Einzigartigkeit
This compound ist aufgrund seiner spezifischen Struktur und seines Stoffwechselwegs einzigartig. Seine Identifizierung im menschlichen Urin nach dem Rauchen von RCS-4 unterstreicht seine Rolle im Metabolismus dieses bestimmten synthetischen Cannabinoids .
Eigenschaften
IUPAC Name |
[1-(5-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-25-17-11-9-16(10-12-17)21(24)19-15-22(13-5-2-6-14-23)20-8-4-3-7-18(19)20/h3-4,7-12,15,23H,2,5-6,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQWYBPFQLBKGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601043065 |
Source


|
| Record name | [1-(5-Hydroxypentyl)-1H-indol-3-yl](4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601043065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379604-66-6 |
Source


|
| Record name | [1-(5-Hydroxypentyl)-1H-indol-3-yl](4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601043065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl (3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B584242.png)







![naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone](/img/structure/B584264.png)
